molecular formula C11H11F3N2O6S B2882636 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate CAS No. 500991-98-0

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

Cat. No.: B2882636
CAS No.: 500991-98-0
M. Wt: 356.27
InChI Key: WJZVMECGCRHDJT-UHFFFAOYSA-N
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Description

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a fluorinated aryl sulfonate ester characterized by a phenyl ring substituted with a nitro group (-NO₂) at the 3-position, a butyramido group (-NHCOC₃H₇) at the 2-position, and a trifluoromethanesulfonate (-OSO₂CF₃, "triflate") group at the 1-position. Aryl triflates are widely utilized in organic synthesis due to the triflate group’s exceptional leaving-group ability, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

Properties

IUPAC Name

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZVMECGCRHDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-amino-3-nitrophenol with butyryl chloride to form 2-butyramido-3-nitrophenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Reduction Reactions: The major product is 2-butyramido-3-aminophenyl trifluoromethanesulfonate.

    Hydrolysis: The products include butyric acid and 3-nitrophenol.

Scientific Research Applications

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonate groups.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Alkyl Trifluoromethanesulfonates

Compounds such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate () share the triflate functional group but are alkyl sulfonates rather than aryl derivatives. These reagents are commonly employed as alkylating agents in microwave-assisted syntheses. For example, methyl trifluoromethanesulfonate reacts with carboxylic acids under basic conditions (Cs₂CO₃) to yield methyl esters, with chemoselectivity favoring O-alkylation over S-alkylation (5:1 ratio) . In contrast, the aryl triflate group in the target compound is more suited to aromatic substitution or cross-coupling reactions, where the nitro group activates the triflate for nucleophilic displacement.

Aryl Triflates with Electron-Withdrawing Groups

Aryl triflates bearing electron-withdrawing substituents, such as 4-nitrophenyl triflate, are well-documented in cross-coupling reactions. The butyramido group introduces steric and solubility effects, which may influence reaction kinetics or purification requirements compared to unsubstituted analogues.

Heterocyclic Fluorinated Compounds

The compound 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol () shares a trifluoromethyl group but differs in core structure and functionality. While the target compound’s triflate group is reactive toward coupling reactions, the oxadiazole ring in this analogue confers stability under acidic or basic conditions, making it more suitable for applications in medicinal chemistry or agrochemicals .

Biological Activity

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which is known for enhancing solubility and reactivity. Its structure can be represented as follows:

CxHyNzOaSbFc\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b\text{F}_c

Where x,y,z,a,b,cx,y,z,a,b,c represent the number of corresponding atoms in the molecule.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Anticancer Effects : Investigations into its cytotoxic effects on cancer cell lines have shown promise.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethanesulfonate group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.

Case Study 1: Enzyme Inhibition

A study conducted on human acetylcholinesterase (AChE) demonstrated that this compound acts as a slow-binding inhibitor. The kinetic parameters were assessed using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with an inhibition constant KiK_i of approximately 15×101515\times 10^{-15} M.

ParameterValue
KiK_i15×101515\times 10^{-15} M
Type of InhibitionCompetitive
Time to Equilibrium~20 min

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus indicated that the compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 3232 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

  • Cytotoxicity in Cancer Cell Lines : The compound showed selective cytotoxicity against various cancer cell lines, with IC50 values ranging from 1010 to 3030 µM.
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds to the active site of target enzymes, disrupting their function and leading to apoptosis in cancer cells.

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